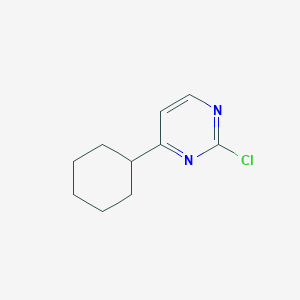
2-Chloro-4-cyclohexylpyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-4-cyclohexylpyrimidine is an organic compound with the molecular formula C10H13ClN2 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine The compound is characterized by the presence of a chlorine atom at the second position and a cyclohexyl group at the fourth position of the pyrimidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-cyclohexylpyrimidine typically involves the chlorination of 4-cyclohexylpyrimidine. One common method includes the reaction of 4-cyclohexylpyrimidine with thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under reflux conditions. The reaction proceeds as follows:
[ \text{C10H14N2} + \text{SOCl2} \rightarrow \text{C10H13ClN2} + \text{SO2} + \text{HCl} ]
In this reaction, thionyl chloride acts as a chlorinating agent, replacing a hydrogen atom with a chlorine atom at the second position of the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as distillation or recrystallization.
化学反应分析
Types of Reactions
2-Chloro-4-cyclohexylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the second position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Hiyama cross-couplings to form C-C bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines (e.g., aniline), thiols (e.g., thiophenol), and alkoxides (e.g., sodium methoxide). These reactions typically occur under basic conditions.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) are used.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate) are commonly used in coupling reactions.
Major Products Formed
Substitution Reactions: Products include 2-amino-4-cyclohexylpyrimidine, 2-thio-4-cyclohexylpyrimidine, and 2-alkoxy-4-cyclohexylpyrimidine.
Oxidation and Reduction Reactions: Products vary depending on the specific conditions but may include hydroxylated or dechlorinated derivatives.
Coupling Reactions: Products include various C2-aryl pyrimidine derivatives.
科学研究应用
2-Chloro-4-cyclohexylpyrimidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in developing new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
作用机制
The mechanism of action of 2-Chloro-4-cyclohexylpyrimidine depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. For example, it may inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to fit into the binding pockets of these targets, leading to its biological effects.
相似化合物的比较
Similar Compounds
2-Chloro-4-methylpyrimidine: Similar in structure but with a methyl group instead of a cyclohexyl group.
2-Chloro-4-phenylpyrimidine: Contains a phenyl group at the fourth position.
2-Chloro-4-ethylpyrimidine: Features an ethyl group at the fourth position.
Uniqueness
2-Chloro-4-cyclohexylpyrimidine is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This uniqueness affects its reactivity and interactions with other molecules, making it valuable in specific applications where other similar compounds may not be as effective.
属性
分子式 |
C10H13ClN2 |
|---|---|
分子量 |
196.67 g/mol |
IUPAC 名称 |
2-chloro-4-cyclohexylpyrimidine |
InChI |
InChI=1S/C10H13ClN2/c11-10-12-7-6-9(13-10)8-4-2-1-3-5-8/h6-8H,1-5H2 |
InChI 键 |
NAMOMEXNHADNNA-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)C2=NC(=NC=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


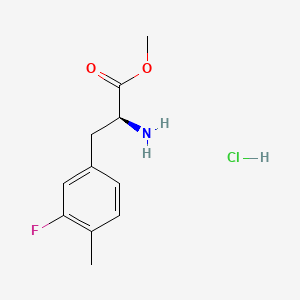
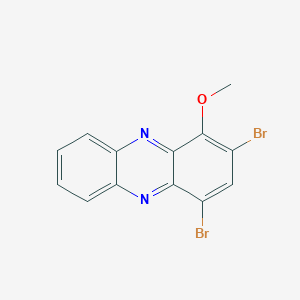
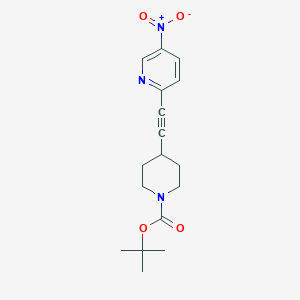
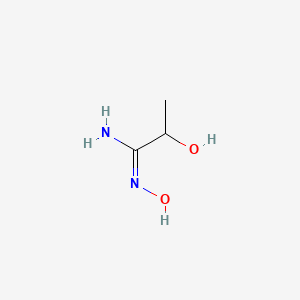

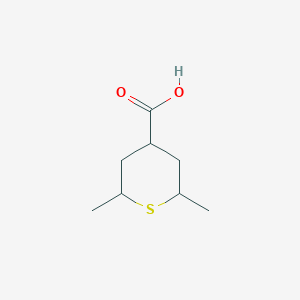
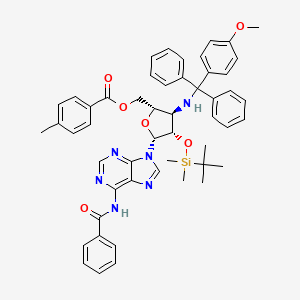

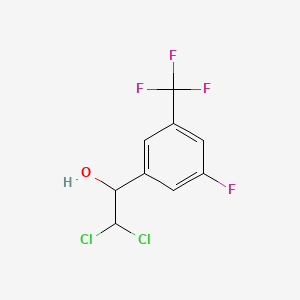


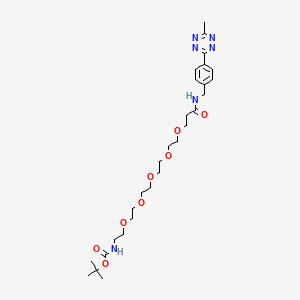
![3-([1,4'-Bipiperidin]-1'-ylmethyl)-7-bromo-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid](/img/structure/B14034090.png)

